
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group on the indole ring, along with an ethyl ester functional group.
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is then functionalized to introduce the cyanomethyl and methyl groups.
Esterification: The carboxylic acid group on the indole is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The cyanomethyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets, while the ethyl ester group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester: This compound lacks the methyl group, which may affect its chemical reactivity and biological activity.
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester: The position of the methyl group is different, which can influence the compound’s properties and interactions.
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-4-methyl-, ethyl ester: Similar to the previous compound, the position of the methyl group affects its characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Propiedades
Número CAS |
52618-55-0 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 2-(cyanomethyl)-6-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(6-7-15)9-11-5-4-10(2)8-13(11)16/h4-5,8-9H,3,6H2,1-2H3 |
Clave InChI |
YSAXOYZWWHEMPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(=CC2=C1C=C(C=C2)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



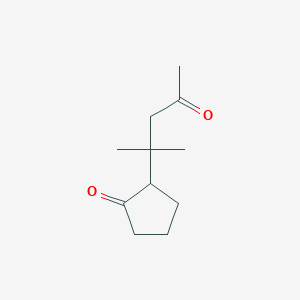
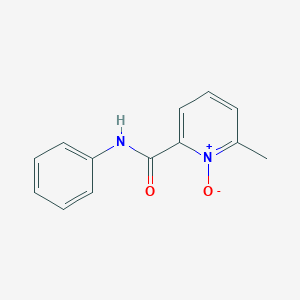
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
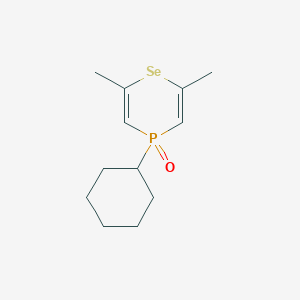
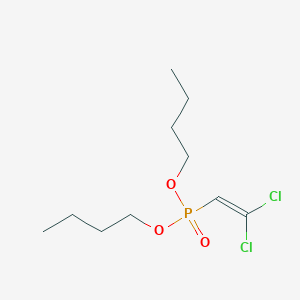
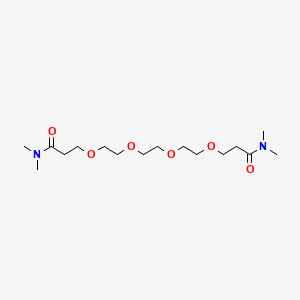
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
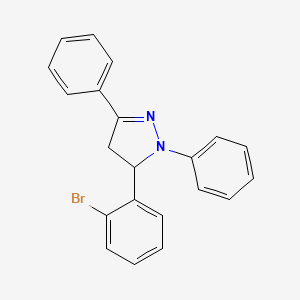

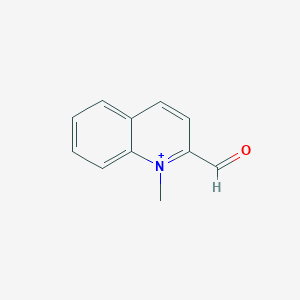
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
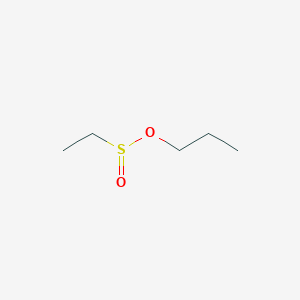
![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
